molecular formula C13H26O4 B1228263 2,3-Dihydroxypropyl decanoate CAS No. 69070-60-6

2,3-Dihydroxypropyl decanoate

Cat. No. B1228263
CAS RN: 69070-60-6
M. Wt: 246.34 g/mol
InChI Key: LKUNXBRZDFMZOK-GFCCVEGCSA-N
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Description

3-decanoyl-sn-glycerol is a 3-acyl-sn-glycerol that is the R-enantiomer of 2,3-dihydroxypropyl decanoate. It is a 3-acyl-sn-glycerol and a 1-monodecanoylglycerol. It is an enantiomer of a 1-decanoyl-sn-glycerol.
MG(10:0/0:0/0:0) belongs to the class of organic compounds known as 1-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 1-position. MG(10:0/0:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, MG(10:0/0:0/0:0) is primarily located in the membrane (predicted from logP). MG(10:0/0:0/0:0) exists in all eukaryotes, ranging from yeast to humans. MG(10:0/0:0/0:0) participates in a number of enzymatic reactions. In particular, Palmitic acid and MG(10:0/0:0/0:0) can be biosynthesized from DG(10:0/10:0/0:0);  which is catalyzed by the enzyme diacylglycerol lipase. Furthermore, MG(10:0/0:0/0:0) can be converted into palmitic acid and glycerol through its interaction with the enzyme monoglyceride lipase. Furthermore, Palmitic acid and MG(10:0/0:0/0:0) can be biosynthesized from DG(10:0/12:0/0:0);  which is mediated by the enzyme diacylglycerol lipase. Furthermore, MG(10:0/0:0/0:0) can be converted into palmitic acid and glycerol through its interaction with the enzyme monoglyceride lipase. Furthermore, Palmitic acid and MG(10:0/0:0/0:0) can be biosynthesized from DG(10:0/14:0/0:0);  which is mediated by the enzyme diacylglycerol lipase. Finally, MG(10:0/0:0/0:0) can be converted into palmitic acid and glycerol through the action of the enzyme monoglyceride lipase.

Scientific Research Applications

Microwave-Assisted Synthesis

2,3-Dihydroxypropyl decanoate is efficiently synthesized using a solvent-free microwave-assisted method. This process involves the esterification of decanoic acid with glycerol derivatives, glycidol and glycerol carbonate, employing TBAI as an organocatalyst. Notable for its reduced reaction times and enhanced selectivity compared to classical heating procedures, this method demonstrates the practical application of microwave heating in the synthesis of glycerol monodecanoate. The synthesized 2,3-dihydroxypropyl decanoate has potential applications due to its antimicrobial properties, bacterial inhibitory activity, and use as a denture disinfectant (Mhanna et al., 2018).

Production of Medium-Chain-Length Poly-3-hydroxyalkanoate (MCL-PHA)

Decanoic acid, which can be synthesized into 2,3-dihydroxypropyl decanoate, serves as a substrate for the production of MCL-PHA. The research on fed-batch fermentation with Pseudomonas putida KT2440 demonstrates the production of biomass containing a significant percentage of MCL-PHA. The results indicate the potential of this method in biotechnology and materials science, notably in the production of bioplastics (Gao et al., 2016).

Catalysis in Suzuki Reactions

2,3-Dihydroxypropyl decanoate derivative is utilized as a support for Pd nanoparticles in catalyzing Suzuki reactions. The catalyst demonstrates efficiency and recyclability without significant loss of activity, suggesting its potential in organic synthesis and catalytic processes (Wang et al., 2011).

properties

IUPAC Name

2,3-dihydroxypropyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUNXBRZDFMZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891378
Record name 1-Monodecanoylglycerol
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Molecular Weight

246.34 g/mol
Source PubChem
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CAS RN

2277-23-8, 26402-22-2, 69070-60-6
Record name 1-Decanoylglycerol
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Record name Monoctanoin component B
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Record name Decanoic acid, monoester with 1,2,3-propanetriol
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Record name Decanoic acid, monoester with glycerol
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Record name 2,3-Dihydroxypropyl decanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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